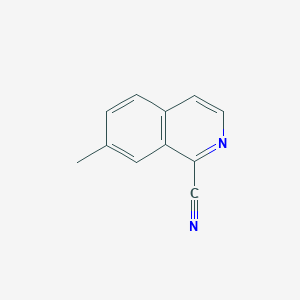

7-Methylisoquinoline-1-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8N2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

7-methylisoquinoline-1-carbonitrile |

InChI |

InChI=1S/C11H8N2/c1-8-2-3-9-4-5-13-11(7-12)10(9)6-8/h2-6H,1H3 |

InChI Key |

QSTNNDICZUFOSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CN=C2C#N |

Origin of Product |

United States |

Synthetic Methodologies for 7 Methylisoquinoline 1 Carbonitrile and Its Congeners

Established Synthetic Routes to Isoquinoline-1-carbonitrile (B74398) Frameworks

The construction of the isoquinoline-1-carbonitrile core can be achieved through two primary strategies: building the heterocyclic ring system with the nitrile group precursor already in place or introducing the nitrile group onto a pre-formed isoquinoline (B145761) ring.

Cyclization Reactions in Isoquinoline Synthesis

Several classical named reactions provide reliable access to the fundamental isoquinoline skeleton, which can then be further functionalized. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

Bischler–Napieralski Reaction : This widely used method involves the cyclodehydration of an N-acylated β-phenylethylamine using a Lewis acid such as phosphoryl chloride or phosphorus pentoxide. wikipedia.orgquimicaorganica.org The reaction initially forms a 3,4-dihydroisoquinoline, which must be subsequently oxidized, often with palladium on carbon (Pd/C), to yield the aromatic isoquinoline core. quimicaorganica.orgorganic-chemistry.org

Pictet–Spengler Reaction : In this reaction, a β-phenylethylamine is condensed with an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization. wikipedia.orgpharmaguideline.com This pathway typically produces a tetrahydroisoquinoline, which requires a subsequent oxidation step to achieve the fully aromatic isoquinoline system. organic-chemistry.org The reaction is particularly effective when electron-donating groups are present on the phenyl ring. pharmaguideline.com

Pomeranz–Fritsch Reaction : This method provides a direct route to isoquinolines by reacting a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal in an acidic medium. wikipedia.orgquimicaorganica.org A modification of this reaction, known as the Schlittler-Müller modification, uses a benzylamine and a glyoxal acetal to achieve the same outcome. wikipedia.org

Pictet–Gams Reaction : A variation of the Bischler-Napieralski synthesis, the Pictet-Gams reaction uses a β-hydroxy-β-phenylethylamine derivative. The presence of the hydroxy group allows for dehydration to occur concurrently with cyclization under the reaction conditions, directly forming the isoquinoline without a separate oxidation step. wikipedia.orgquimicaorganica.org

These foundational methods are summarized in the table below.

| Reaction Name | Starting Materials | Key Reagents | Intermediate/Product |

| Bischler–Napieralski | N-Acyl-β-phenylethylamine | Lewis Acid (e.g., POCl₃) | 3,4-Dihydroisoquinoline |

| Pictet–Spengler | β-Phenylethylamine, Aldehyde | Acid Catalyst | Tetrahydroisoquinoline |

| Pomeranz–Fritsch | Benzaldehyde, Aminoacetal | Acid Catalyst | Isoquinoline |

| Pictet–Gams | N-Acyl-β-hydroxy-β-phenylethylamine | Lewis Acid | Isoquinoline |

Functionalization of Pre-existing Isoquinoline Cores

An alternative to de novo synthesis is the direct functionalization of an existing isoquinoline ring to introduce the 1-carbonitrile group. This is often achieved by activating the C1 position, which is electrophilic in the isoquinoline N-oxide or related species.

A common approach is the Reissert-Kaufmann reaction . In this process, the isoquinoline is first activated by N-oxidation. The resulting isoquinoline N-oxide can then react with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an acylating agent like benzoyl chloride. This sequence introduces a cyano group at the C1 position.

Another strategy involves the conversion of isoquinoline into an N-alkenoxyisoquinolinium salt. These salts can act as umpolung enolate equivalents, enabling C-H functionalization at the C1 position under mild, room temperature conditions. thieme-connect.de More recent methods have demonstrated that isoquinolin-1(2H)-ones can serve as versatile scaffolds. These intermediates can be activated and undergo various transformations, including palladium-catalyzed cross-coupling reactions, to introduce substituents at the C1 position before being converted to the final isoquinoline derivative. organic-chemistry.orgacs.org

Targeted Synthesis of 7-Methylisoquinoline-1-carbonitrile

The specific synthesis of this compound can be envisioned through a logical multistep pathway that combines the principles of ring formation and subsequent functionalization.

Multistep Synthetic Pathways from Isoquinoline Derivatives

A plausible and efficient route to this compound begins with the synthesis of the 7-methylisoquinoline core, followed by the introduction of the nitrile function at the C1 position.

Formation of 7-Methylisoquinoline : The Bischler-Napieralski reaction is well-suited for this step. Starting with β-(4-methylphenyl)ethylamine, acylation followed by acid-catalyzed cyclization and subsequent dehydrogenation would yield 7-methylisoquinoline. The starting position of the methyl group on the phenylethylamine dictates its final position in the isoquinoline ring system.

Activation and Cyanation : The resulting 7-methylisoquinoline can be converted to its N-oxide by treatment with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). Following the principles of the Reissert-Kaufmann reaction, the 7-methylisoquinoline N-oxide can then be treated with a cyanide source (e.g., TMSCN) and an acyl chloride to install the carbonitrile group regiospecifically at the C1 position, affording the target compound, this compound.

Role of Precursors and Optimized Reaction Conditions

The success of the synthesis hinges on the selection of appropriate precursors and the optimization of reaction conditions.

Precursors : The key precursor for the targeted synthesis is a β-phenylethylamine with a methyl group at the para position of the phenyl ring, namely β-(4-methylphenyl)ethylamine . This specific substitution pattern ensures that after cyclization, the methyl group resides at the C7 position of the isoquinoline core.

Optimized Conditions : For the Bischler-Napieralski cyclization, phosphorus oxychloride (POCl₃) in a solvent like toluene or acetonitrile at elevated temperatures is typically effective. The subsequent dehydrogenation step to form the aromatic ring is often carried out using a palladium catalyst (e.g., 5-10% Pd/C) in a high-boiling solvent. For the cyanation step, conditions must be carefully controlled to ensure selective functionalization at C1. The use of TMSCN with a non-nucleophilic base in a solvent like dichloromethane at or below room temperature is common.

Advanced Synthetic Techniques for Isoquinoline Carbonitrile Diversification

Modern organic synthesis has introduced powerful techniques that allow for the rapid and diverse construction of substituted isoquinolines, including those bearing a 1-carbonitrile group.

Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically reduce reaction times for classical methods like the Bischler-Napieralski and Pictet-Spengler reactions. organic-chemistry.org This acceleration allows for the rapid generation of libraries of substituted dihydroisoquinolines and tetrahydroisoquinolines, which can then be oxidized and further functionalized to create a diverse range of isoquinoline derivatives. organic-chemistry.orgacs.org

Transition Metal-Catalyzed C-H Activation : Rhodium(III)-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for building complex heterocyclic systems. nih.gov For instance, the reaction of benzamides with internal alkynes can construct functionalized isoquinolone cores, which are valuable precursors to highly substituted isoquinolines. nih.gov Similarly, palladium- and copper-catalyzed sequential reactions can assemble the isoquinoline ring from simpler starting materials in a one-pot fashion. organic-chemistry.org

Multi-Component Reactions : Innovative strategies that assemble the final product from multiple starting materials in a single operation offer high efficiency. One such method involves the trapping of a metalated o-tolualdehyde imine with a nitrile. harvard.edu This convergent approach provides a highly direct route to 3-substituted isoquinolines and can be adapted to produce a wide array of structurally complex derivatives by varying the components. harvard.edu

These advanced methods are summarized below.

| Technique | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate classical cyclization reactions. organic-chemistry.org | Rapid reaction times, efficient library synthesis. |

| C-H Activation/Annulation | Transition-metal (e.g., Rh, Pd, Ru) catalyzed reactions to form the isoquinoline ring from simple precursors. nih.govorganic-chemistry.org | High atom economy, access to complex substitution patterns. |

| Multi-Component Reactions | Convergent assembly of the isoquinoline core from three or more starting materials in a single step. harvard.edu | High efficiency, rapid construction of molecular complexity. |

Metal-Catalyzed Cross-Coupling Reactions for Isoquinoline Carbonitriles

Metal-catalyzed cross-coupling reactions are fundamental in constructing the carbon-carbon bonds necessary for synthesizing complex molecules like isoquinoline carbonitriles. deutscher-apotheker-verlag.de These reactions offer a convergent approach, allowing for the strategic connection of molecular fragments.

Palladium and copper catalysts are frequently employed in the synthesis of the isoquinoline core. One notable method involves a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with various terminal acetylenes. This is followed by a copper-catalyzed cyclization of the intermediate iminoalkyne, which produces the isoquinoline ring system in excellent yields and with short reaction times. organic-chemistry.org This dual catalytic system ensures that both the initial C-C bond formation and the subsequent intramolecular cyclization proceed efficiently. organic-chemistry.org While this approach is effective for aryl- and alkenyl-substituted acetylenes, alkyl-substituted variants sometimes fail in the palladium-catalyzed step but can be successfully cyclized using only copper catalysis. organic-chemistry.org

Another strategy involves the direct oxidative cross-coupling of isoquinolines with 2-naphthols in a metal-free manner to produce 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL) scaffolds. nih.gov While not a direct synthesis of a carbonitrile, this C-H activation approach highlights modern methods for functionalizing the C1 position of isoquinoline, which is a key step toward introducing a nitrile group. Such C-H functionalization reactions are advantageous as they avoid the need for pre-functionalized starting materials, making the process more atom- and step-economical. mdpi.com

Below is a table summarizing representative metal-catalyzed reactions for isoquinoline synthesis.

| Catalyst System | Reactants | Product Type | Key Features |

| Palladium & Copper | tert-butylimine of o-iodobenzaldehyde, terminal acetylenes | Substituted Isoquinolines | High yields, short reaction times, one-pot potential. organic-chemistry.org |

| Rhodium(III) | Aryl ketones, hydroxylamine, internal alkynes | Multisubstituted Isoquinolines | Three-component reaction, C-H bond activation. organic-chemistry.org |

| Cobalt(III) | Aryl amidines, diazo compounds | 1-Aminoisoquinolines | C-H/N-H bond functionalization, mild conditions. organic-chemistry.org |

| Nickel(I) | 2-(cyanomethyl)benzonitriles, arylboronic acids | 3-Aryl-1-aminoisoquinolines | Cascade C-C and C-N coupling. organic-chemistry.org |

One-Pot and Cascade Reactions in Isoquinoline Synthesis

A prominent example is the palladium-catalyzed cascade reaction involving ortho-C–H bond activation and intramolecular annulation. For instance, benzamides can react with α-bromo ketones in a one-pot process to yield isoquinolin-1(2H)-ones, which are valuable precursors to isoquinolines. acs.org This strategy demonstrates the power of combining C-H activation with subsequent cyclization steps in a seamless sequence.

Three-component reactions are also a hallmark of one-pot synthesis. An efficient rhodium(III)-catalyzed process combines aryl ketones, hydroxylamine, and an internal alkyne. organic-chemistry.org The reaction proceeds through the in situ generation of an oxime, followed by C-H bond activation and cyclization with the alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org Similarly, a copper(I)-catalyzed three-component reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (CH₃CN) can produce densely functionalized isoquinolines through a [3 + 2 + 1] cyclization involving nitrogen atom transfer from the solvent. organic-chemistry.org

Recent developments have also focused on cascade syntheses that build fused heterocyclic systems. For example, pyrrolo[2,1-a]isoquinolines can be synthesized in a one-pot manner via a formal [3 + 2]-cycloaddition of push-pull nitro heterocycles with isoquinolinium ylides. acs.org This transformation involves multiple steps, including cycloaddition, dearomatization, ring-opening, and elimination, all occurring in a single reaction vessel. acs.org

| Reaction Type | Key Reactants | Catalyst/Mediator | Product |

| Pd-catalyzed Cascade | Benzamides, α-bromo ketones | Palladium | Isoquinolin-1(2H)-ones acs.org |

| Rh(III)-catalyzed 3-Component | Aryl ketones, hydroxylamine, alkynes | Rhodium(III) | Multisubstituted Isoquinolines organic-chemistry.org |

| Cu(I)-catalyzed 3-Component | 2-bromoaryl ketones, alkynes, CH₃CN | Copper(I) | Densely functionalized Isoquinolines organic-chemistry.org |

| Formal [3+2] Cycloaddition | Nitro heterocycles, isoquinolinium ylides | Et₃N | Pyrrolo[2,1-a]isoquinolines acs.org |

Chemo- and Regioselective Functionalization Approaches

Achieving chemo- and regioselectivity is crucial when functionalizing the isoquinoline core, as it allows for the precise introduction of substituents at desired positions. Transition metal-catalyzed C-H functionalization has become a powerful tool for the direct and selective modification of heterocyclic scaffolds. mdpi.com

For isoquinolines, functionalization can be directed to various positions (C1, C3, C4, etc.) depending on the catalyst and directing group used. rsc.org For instance, cobalt(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones has been developed, demonstrating regioselective functionalization. Mechanistic studies involving deuterium labeling suggest that the C-H activation step in such processes can be reversible, and a five-membered cobaltacycle intermediate is often involved. nih.gov

Copper-catalyzed cascade reactions also provide a high degree of chemo- and regioselectivity. The reaction of 2-haloaryloxime acetates with active methylene compounds like β-keto nitriles can yield a broad range of functionalized isoquinolines. organic-chemistry.org Furthermore, a base-mediated, transition-metal-free, one-pot reaction of o-quinol acetates with soft nucleophiles can selectively produce isoquinolinedione derivatives among other heterocycles, showcasing high chemoselectivity. researchgate.net

The development of these selective methods is vital for synthesizing specific isomers, such as this compound, where substituents must be installed at precise locations on the heterocyclic ring.

Analogous Synthetic Strategies from Related Heterocyclic Systems (e.g., Quinoline (B57606) Carbonitriles)

The synthetic methodologies developed for quinolines, particularly quinoline carbonitriles, often provide valuable insights and analogous strategies for the synthesis of isoquinoline carbonitriles. The quinoline ring system is isomeric to isoquinoline, and many classical and modern synthetic reactions can be adapted between the two scaffolds. du.edu.egwikipedia.org

One-pot multicomponent reactions are frequently used for the synthesis of quinoline-3-carbonitrile derivatives. For example, a reaction involving an appropriate aldehyde, ethyl cyanoacetate, a cyclic ketone like 6-methoxy-1,2,3,4-tetrahydronaphthalin-1-one, and ammonium acetate can efficiently produce these compounds. nih.gov This approach is analogous to the multicomponent strategies used for isoquinolines.

Classical named reactions for quinoline synthesis, such as the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group, are foundational. du.edu.egpharmaguideline.com While the starting materials differ for isoquinolines (which are typically built from precursors where the nitrogen atom is not initially part of the benzene (B151609) ring), the underlying principle of cyclocondensation is a shared concept.

Modern approaches for quinoline synthesis also rely heavily on metal-catalyzed C-H functionalization, mirroring the strategies used for isoquinolines. mdpi.com The direct C-H functionalization of quinoline N-oxides with various coupling partners using palladium catalysts is a well-established method for introducing substituents at the C2 position. mdpi.com This is conceptually similar to the C1 functionalization of isoquinolines.

The table below outlines common synthetic routes for quinolines that have analogous principles in isoquinoline synthesis.

| Synthesis Name | Reactants | Product Type |

| Friedländer Synthesis | 2-aminobenzaldehyde, compound with α-methylene group | Substituted Quinolines du.edu.egpharmaguideline.com |

| Combes Synthesis | Anilines, β-diketones | Substituted Quinolines wikipedia.org |

| Doebner-von Miller | Anilines, α,β-unsaturated carbonyl compounds | Substituted Quinolines wikipedia.org |

| One-Pot Multicomponent | Aldehyde, ethyl cyanoacetate, cyclic ketone, ammonium acetate | Quinoline-3-carbonitriles nih.gov |

Chemical Reactivity and Derivatization of 7 Methylisoquinoline 1 Carbonitrile

Reactions Involving the Nitrile Group (–C≡N)

The nitrile group (–C≡N) is a versatile functional group characterized by a strongly polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. This polarity allows for a variety of nucleophilic addition reactions, similar to those observed with carbonyl compounds.

The electrophilic carbon of the nitrile group is susceptible to attack by a range of nucleophiles. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), readily add to the nitrile to form an intermediate imine anion. Subsequent hydrolysis of this intermediate yields a ketone. For instance, the reaction of isoquinoline-1-carbonitrile (B74398) with an organolithium reagent, followed by acidic workup, produces the corresponding 1-acylisoquinoline. ontosight.ai Similarly, reaction with methylmagnesium iodide leads to the formation of a ketone, which can be further attacked by another equivalent of the Grignard reagent to yield a tertiary alcohol. ontosight.ai

Reduction of the nitrile group is another important transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) reduce the nitrile to a primary amine (R-CH₂NH₂) through successive nucleophilic additions of hydride ions. thieme-connect.de This reaction converts the 1-carbonitrile into a 1-(aminomethyl) group, a valuable building block in medicinal chemistry.

| Reagent Type | Example Reagent | Intermediate | Final Product |

| Organometallic | Grignard Reagent (e.g., MeMgI) | Imine Anion | Ketone |

| Organometallic | Organolithium (e.g., R-Li) | Imine Anion | Ketone |

| Hydride Reductant | Lithium Aluminum Hydride (LiAlH₄) | Imine Anion, Dianion | Primary Amine |

The nitrile group can be hydrolyzed under either acidic or basic aqueous conditions. The reaction typically proceeds in two stages, first yielding a primary amide (carboxamide) and then, upon further heating, a carboxylic acid with the liberation of ammonia. thieme-connect.de Partial hydrolysis to the amide can sometimes be achieved under controlled conditions. For example, treatment with hydrogen peroxide in a basic solution can selectively convert a nitrile to an amide without affecting other parts of the isoquinoline (B145761) ring. ontosight.ai This stepwise conversion allows for the synthesis of either 7-methylisoquinoline-1-carboxamide or 7-methylisoquinoline-1-carboxylic acid, significantly expanding the synthetic utility of the parent nitrile.

Reactivity of the Isoquinoline Ring System

The isoquinoline ring is an aromatic heterocyclic system where a benzene (B151609) ring is fused to a pyridine (B92270) ring. The reactivity of the ring towards substitution is heavily influenced by the electron-withdrawing nitrogen atom.

In electrophilic aromatic substitution (EAS) reactions, an electrophile attacks the electron-rich aromatic ring. The nitrogen atom in the isoquinoline nucleus acts as a deactivating group, making the pyridine part of the ring system electron-deficient and thus less reactive towards electrophiles than the benzene ring. Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions. thieme-connect.de

In 7-methylisoquinoline-1-carbonitrile, this inherent reactivity is modulated by the substituents. The nitrile group at C-1 is a strong electron-withdrawing group, further deactivating the entire ring system, especially the heterocyclic portion. Conversely, the methyl group at C-7 is a weak electron-donating group, which activates the carbocyclic ring and directs incoming electrophiles to the positions ortho and para to itself (C-6 and C-8). The combined influence of the deactivating nitrogen and C-1 nitrile, along with the directing effect of the C-7 methyl group, strongly favors electrophilic attack at the C-5 and C-8 positions.

While the electron-rich nature of aromatic rings generally makes them resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can render them susceptible to nucleophilic aromatic substitution (NAS). The isoquinoline ring, being inherently electron-deficient due to the pyridine nitrogen, has a greater potential for NAS than benzene. This reactivity is significantly enhanced in this compound by the powerful electron-withdrawing effect of the nitrile group at the C-1 position.

For NAS to occur, a good leaving group (typically a halide) must be present on the ring. If a leaving group were situated at a position activated by the nitrogen and the nitrile group, such as C-4, it could be displaced by a nucleophile. nih.govrsc.org Recent studies have demonstrated methods for the alkylation of isoquinolines at the C-4 position using vinyl ketones in the presence of an acid catalyst, proceeding through a temporary dearomatization of the ring system. nih.gov This highlights the potential for nucleophilic attack at this position.

Functionalization of the Methyl Group at C-7 Position

The methyl group at the C-7 position, being attached to an aromatic ring, has benzylic protons. These protons are more acidic than those of a simple alkane and can be removed by a strong base to generate a carbanion. This nucleophilic species can then react with various electrophiles, allowing for the elaboration of the methyl group. This reactivity is well-established for methyl groups at the C-1 position of isoquinoline, which are particularly acidic due to their proximity to the ring nitrogen. thieme-connect.de While the C-7 methyl group is less acidic than a C-1 methyl, it can still undergo similar functionalization reactions under appropriate conditions.

Common transformations for a benzylic methyl group include:

Oxidation : The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. google.comlibretexts.org This would yield 7-formylisoquinoline-1-carbonitrile or 7-carboxyisoquinoline-1-carbonitrile, respectively.

Halogenation : Benzylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under radical conditions (e.g., with light or a radical initiator) to produce a 7-(halomethyl)isoquinoline derivative. acs.org These halogenated products are versatile intermediates for further nucleophilic substitution reactions.

Condensation : Under basic or acidic conditions, the methyl group can undergo condensation reactions with aldehydes or ketones. thieme-connect.delabxchange.org For example, reaction with benzaldehyde (B42025) could form a styryl-type derivative at the C-7 position.

| Reaction Type | Typical Reagents | Product Functional Group |

| Oxidation | KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| Halogenation | N-Bromosuccinimide (NBS), AIBN | Halomethyl (-CH₂Br) |

| Deprotonation/Alkylation | Strong Base (e.g., n-BuLi), then Electrophile (e.g., R-X) | Extended Alkyl Chain (-CH₂-R) |

| Condensation | Aldehyde (e.g., PhCHO), Catalyst | Styryl (-CH=CH-Ph) |

Derivatization Strategies for Advanced Chemical Entities

The this compound scaffold is a valuable starting point for the synthesis of more complex molecules. Its structure, featuring a reactive nitrile group and an isoquinoline core, allows for a variety of chemical transformations. These modifications are instrumental in developing advanced chemical entities with potential applications in medicinal chemistry and material science. Derivatization strategies often focus on either introducing a wide range of substituents to create diverse compound libraries or on constructing elaborate fused ring and polycyclic systems.

The generation of compound libraries from a common chemical scaffold is a cornerstone of modern drug discovery. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by introducing a variety of chemical groups. For this compound, both the nitrile group and the isoquinoline ring system offer handles for diversification.

The nitrile group is particularly versatile. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or undergo addition reactions with organometallic reagents to yield ketones. Each of these new functional groups can then be further elaborated. For instance, the resulting amine can be acylated, alkylated, or used in reductive amination to introduce a vast array of substituents. The synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors showcases how a carbonitrile moiety on a heterocyclic system can be a key anchor for building diversity. nih.gov In that study, a hydrazinyl group was used to introduce various heterocyclic moieties. nih.gov

Table 1: Potential Reactions for Substituent Introduction

| Reaction Type | Reagent/Condition | Resulting Functional Group |

| Nitrile Hydrolysis | Acid or Base | Carboxylic Acid / Amide |

| Nitrile Reduction | Reducing Agent (e.g., LiAlH4) | Primary Amine |

| Grignard Reaction | Organomagnesium Halide | Ketone |

| Electrophilic Aromatic Substitution | Nitrating/Sulfonating agent | Nitro/Sulfonic acid group |

| Chichibabin-type reaction | KNH2 / KMnO4 | Amino group at C-1 (after nitrile modification) uomustansiriyah.edu.iq |

The isoquinoline framework is a common structural motif in numerous alkaloids and serves as a building block for complex polycyclic systems. uomustansiriyah.edu.iq The chemical reactivity of this compound can be harnessed to construct additional rings, leading to fused and bridged polycyclic architectures. These more rigid and three-dimensionally complex structures are of significant interest in medicinal chemistry.

One prominent method for creating fused systems is the Castagnoli-Cushman reaction, which can be used to form new rings at the nitrogen-containing part of the isoquinoline. This reaction, involving an imine (or a precursor like a 3,4-dihydroisoquinoline) and an anhydride, can generate tricyclic fused systems like benzo[a]quinolizidines. nih.gov For example, reactions of 1-methyldihydroisoquinolines with various anhydrides have been shown to yield either angularly substituted benzo[a]quinolizidinones or products with an exocyclic double bond, demonstrating the versatility of this approach for creating fused polyheterocycles. nih.gov

Furthermore, intramolecular reactions can be designed to form new rings. Strategies involving intramolecular Michael-type additions have been successfully employed to create a variety of bridged and fused ring systems from vinylnitroso compounds. nih.gov While this specific example does not start from an isoquinoline, the principle of generating a reactive intermediate that cyclizes with another part of the molecule is broadly applicable. The construction of fused seven-membered rings, which are present in many biologically active natural products, has also been achieved through methods like base-induced ring expansion. chemrxiv.org Such strategies could potentially be adapted to the this compound core to generate novel polycyclic structures. chemrxiv.org

Table 2: Examples of Fused and Polycyclic Ring Systems

| Parent Ring System | Reaction Type | Resulting Fused/Polycyclic System |

| Isoquinoline | Castagnoli-Cushman Reaction | Benzo[a]quinolizidine nih.gov |

| Isoquinoline | Bischler-Napieralski Reaction | Benzo-fused systems uomustansiriyah.edu.iq |

| General Heterocycles | Intramolecular Michael Addition | Bridged carbobicyclic compounds nih.gov |

| General Heterocycles | Base-induced Ring Expansion | Fused seven-membered rings chemrxiv.org |

Biological Activity and Molecular Mechanisms of 7 Methylisoquinoline 1 Carbonitrile Derivatives Pre Clinical Investigations

Broad Spectrum Biological Activities of Isoquinoline (B145761) Derivatives

Isoquinoline alkaloids and their synthetic derivatives are a class of nitrogen-containing heterocyclic compounds that have demonstrated a remarkable diversity of pharmacological effects. These compounds are prevalent in the plant kingdom and have been a source of lead compounds in drug discovery. nih.gov The inherent structural features of the isoquinoline nucleus allow for modifications that can modulate their biological activity, leading to a broad spectrum of actions including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govnih.govnuph.edu.ua

Anticancer Activities and Cytotoxic Effects

A significant area of research for isoquinoline derivatives has been in oncology. Numerous studies have reported the cytotoxic effects of these compounds against various cancer cell lines. nih.govuniv.kiev.ua For instance, certain 3-aryl substituted isoquinolinones have shown anticancer activities comparable to doxorubicin (B1662922) against human cancer cell lines such as A549 (lung), SK-OV-3 (ovarian), and HCT-15 (colon). univ.kiev.ua Similarly, some 3-aminoisoquinolinone derivatives have demonstrated potent activity in suppressing the growth of glioblastoma and colorectal cancer cells. univ.kiev.ua

The cytotoxic mechanisms of isoquinoline derivatives are varied. Some compounds induce cell cycle arrest and apoptosis. For example, a synthetic β-nitrostyrene derivative demonstrated cytotoxicity by arresting cancer cells in the G2/M phase, activating the caspase cascade, and inducing autophagy. nih.gov In the context of multi-drug resistant (MDR) cancer cells, certain synthetically derived β-amino esters have been shown to inhibit P-gp activity, a key protein in drug efflux, thereby enhancing the antitumor effect. nih.gov

Specific examples of cytotoxic activity are presented in the table below:

| Derivative Type | Cell Line(s) | Observed Effect | Reference |

| β-nitrostyrene derivative (CYT-Rx20) | MCF-7, MDA-MB-231, ZR75-1 | IC50 values of 0.81 ± 0.04, 1.82 ± 0.05, and 1.12 ± 0.06 μg/mL respectively. nih.gov | nih.gov |

| 1-tridecyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Various cancer cell lines | High cytotoxic effect with low toxicity to normal cells. sdiarticle4.com | sdiarticle4.com |

| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, HCT-15 | Diverse anticancer activities. univ.kiev.ua | univ.kiev.ua |

| 1,3-thiazol-2-ylamino derivative | MDA-MB-468, MCF7 | Selective activity against breast cancer sub-panel. univ.kiev.ua | univ.kiev.ua |

Antimicrobial Properties (Antibacterial, Antifungal)

Isoquinoline derivatives have also been investigated for their potential as antimicrobial agents. nih.gov Studies have demonstrated their efficacy against a range of bacteria and fungi. sdiarticle4.com For example, 1-nonyl-6,7-dimethoxy-1,3,4-tetrahydroisoquinoline has been found to exhibit strong antibacterial and antifungal effects. sdiarticle4.com

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some fluoroquinolone derivatives containing a modified C-7 substituent have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant strains. nih.gov These compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. nih.gov

Anti-inflammatory and Analgesic Potentials

The anti-inflammatory and analgesic properties of isoquinoline derivatives have also been a subject of study. nuph.edu.ua Research has indicated that certain derivatives can modulate inflammatory pathways. For instance, a study on a quinoline (B57606) derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, demonstrated its ability to protect against methotrexate-induced inflammation in an experimental model. nih.gov This was evidenced by a reduction in inflammatory infiltration and congestion in lung tissue, as well as a decrease in pro-inflammatory cytokines. nih.govnih.gov

The anti-inflammatory effects are often linked to the inhibition of inflammatory mediators. For example, some compounds have been shown to reduce levels of interleukin-6 (IL-6), tumor necrosis factor (TNF-α), and C-reactive protein (CRP). nih.gov

Other Noted Biological Activities (e.g., Antiviral, Antiparasitic, Antihypertensive)

Beyond the activities mentioned above, isoquinoline derivatives have shown promise in other therapeutic areas. nih.gov These include antiviral, antiparasitic, and antihypertensive effects. For instance, certain tetrahydroisoquinoline derivatives have been identified as potent inhibitors of the influenza virus PA endonuclease, a key enzyme in viral replication. nih.gov The broad spectrum of biological activities highlights the versatility of the isoquinoline scaffold in the development of new therapeutic agents. nih.govnuph.edu.ua

Molecular Mechanisms of Action

Understanding the molecular mechanisms by which 7-methylisoquinoline-1-carbonitrile and its derivatives exert their biological effects is crucial for their development as therapeutic agents. A primary mechanism that has been extensively studied is enzyme inhibition and modulation.

Enzyme Inhibition and Modulation

Isoquinoline derivatives have been shown to interact with and inhibit a variety of enzymes, leading to their observed biological activities. nih.govnih.gov This inhibition is often the result of specific binding interactions between the isoquinoline scaffold and the active site of the target enzyme.

For example, in the context of cancer therapy, some tetrahydroisoquinoline-4-carbonitrile derivatives have been identified as potent agents against cyclin-dependent kinases (CDKs). nih.govresearchgate.net CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the CDK active site. nih.govresearchgate.net

In the realm of antiviral research, 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have been developed as potent inhibitors of the influenza virus PA endonuclease. nih.gov Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors to enhance their potency. nih.gov

Furthermore, in the field of bacteriology, metallocenyl-7-ADCA derivatives have shown inhibitory activity against DD-carboxypeptidase, a penicillin-binding protein (PBP). nih.gov X-ray crystallography has revealed the formation of a covalent acyl-enzyme complex, explaining the bactericidal activity of these compounds. nih.gov

The table below summarizes some key enzyme targets of isoquinoline derivatives:

| Derivative Class | Enzyme Target | Biological Implication | Reference |

| Tetrahydroisoquinoline-4-carbonitrile derivatives | Cyclin-Dependent Kinases (CDKs) | Anticancer | nih.govresearchgate.net |

| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives | Influenza Virus PA Endonuclease | Antiviral | nih.gov |

| Metallocenyl-7-ADCA derivatives | DD-carboxypeptidase (PBP) | Antibacterial | nih.gov |

| 3-aminoisoquinolinone derivatives | Cdc25B phosphatase | Anticancer | univ.kiev.ua |

Receptor Interaction and Ligand Binding Studies

No information is available in the public domain regarding the interaction of this compound derivatives with specific receptors or their ligand binding properties.

Interactions with Biological Macromolecules (e.g., DNA)

There is no published research detailing the interactions between this compound derivatives and biological macromolecules like DNA.

Modulation of Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

The effects of this compound derivatives on cellular pathways, including the induction of apoptosis or cell cycle arrest, have not been documented in available scientific literature.

Pre-clinical Efficacy Studies of Specific Derivatives

No pre-clinical efficacy studies for any specific derivatives of this compound have been reported.

Identification of Biological Targets through Mechanistic Studies

Mechanistic studies aimed at identifying the biological targets of this compound derivatives are not present in the reviewed literature.

Due to the absence of specific data for this compound and its derivatives, data tables and a list of mentioned compounds cannot be generated. Further research is required to elucidate the potential biological activities and therapeutic applications of this particular chemical entity.

Computational Chemistry and in Silico Approaches in 7 Methylisoquinoline 1 Carbonitrile Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in rational drug design for identifying potential therapeutic targets and understanding structure-activity relationships.

For a molecule like 7-Methylisoquinoline-1-carbonitrile, molecular docking would be employed to screen its binding potential against various protein targets, such as enzymes or receptors implicated in disease. Studies on similar isoquinoline (B145761) derivatives have successfully used this approach to identify novel inhibitors for targets like cyclin-dependent kinases (CDKs), HIV reverse transcriptase, and various cancer-related proteins nih.govtandfonline.comnih.govtubitak.gov.tr.

The process involves placing the 3D structure of this compound into the binding site of a target protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a force field. The results can reveal crucial intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atom of the isoquinoline ring or the nitrile group could act as a hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group and the fused benzene (B151609) ring can form favorable hydrophobic contacts with nonpolar amino acid residues.

π-π Stacking: The aromatic isoquinoline ring system can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site.

A docking study on a dihydroisoquinoline derivative, for instance, revealed that the compound could form essential hydrogen bonds and coordinate with a zinc ion within the active site of leucine (B10760876) aminopeptidase, explaining its inhibitory activity nih.gov. Similarly, docking simulations of isoquinoline derivatives against CDK8 identified a key hydrogen bond interaction with the residue LYS52 as being critical for inhibitory activity nih.gov.

A primary output of molecular docking is the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) value indicates a more stable and potentially more potent protein-ligand interaction. Research on various quinoline (B57606) and isoquinoline derivatives frequently reports docking scores to rank compounds and prioritize them for synthesis and in vitro testing tubitak.gov.trresearchgate.netnih.gov. For example, a study on quinoline derivatives as potential HIV inhibitors reported docking scores as high as -10.675 kcal/mol tubitak.gov.tr.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Kinase

This table represents typical data that would be generated from a molecular docking simulation. The values are hypothetical and based on findings for similar compounds.

Quantum Chemical Calculations and Spectroscopic Property Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and vibrational frequencies of a molecule from first principles. Such studies provide fundamental data that complements experimental findings.

DFT methods have been applied to the parent isoquinoline molecule and its derivatives to optimize their ground-state geometry and predict vibrational spectra (FT-IR and FT-Raman) researchgate.netresearchgate.net. The calculated frequencies generally show good agreement with experimental data, aiding in the assignment of vibrational bands researchgate.net.

Furthermore, these calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability nih.govarabjchem.org. A smaller energy gap suggests that the molecule is more polarizable and more reactive. In a study on isoquinoline-functionalized chromophores, DFT calculations were used to show how different substituents could lower the HOMO-LUMO gap, thereby enhancing the material's nonlinear optical (NLO) properties nih.gov.

For this compound, DFT calculations could predict its IR spectrum, bond lengths, bond angles, and electronic properties, providing a theoretical benchmark for experimental characterization.

Table 2: Illustrative Predicted Properties for this compound via DFT Calculations

This table shows examples of properties that can be predicted using quantum chemical calculations, based on published data for related isoquinoline derivatives nih.govarabjchem.org.

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| HOMO Energy | -6.1 eV | DFT/B3LYP/6-31G(d,p) | Relates to electron-donating ability |

| LUMO Energy | -2.1 eV | DFT/B3LYP/6-31G(d,p) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.0 eV | DFT/B3LYP/6-31G(d,p) | Indicates chemical reactivity and stability |

| Dipole Moment | 3.5 D | DFT/B3LYP/6-31G(d,p) | Measures molecular polarity |

| C≡N Stretch Freq. | ~2230 cm⁻¹ | DFT/B3LYP/6-31G(d,p) | Corresponds to IR absorption of the nitrile group |

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of conformational flexibility and the stability of a protein-ligand complex in a simulated physiological environment.

MD simulations can be used to study the conformational freedom of this compound, both in solution and within a protein's binding pocket. The simulation tracks the trajectory of the molecule, revealing its preferred shapes and how it might adapt its conformation to fit a binding site. This is particularly important for understanding how the flexibility or rigidity of a ligand contributes to its binding affinity nih.gov.

Once a promising binding pose is identified through docking, an MD simulation is often run on the protein-ligand complex to evaluate its stability. Key metrics analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable, converging RMSD value suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms. High RMSF values in certain regions of the protein can highlight flexible loops that may be involved in binding.

Studies on isoquinoline derivatives bound to targets like CDKs and other enzymes have used MD simulations of up to 100 nanoseconds to confirm the stability of the docked poses and validate the key interactions observed in docking tandfonline.comnih.govresearchgate.net. These simulations showed that the ligand remained stably in the binding pocket throughout the simulation, supporting the docking predictions researchgate.net.

Table 3: Illustrative MD Simulation Analysis of a this compound-Protein Complex

This table outlines typical results from an MD simulation used to assess the stability of a ligand-protein complex. The data is representative of findings from studies on similar systems nih.govresearchgate.net.

| Parameter | Result | Interpretation |

|---|---|---|

| Simulation Time | 100 ns | Standard duration to assess short-term stability |

| Protein RMSD | Converged at ~2.5 Å | The overall protein structure is stable with the ligand bound |

| Ligand RMSD | Converged at ~1.0 Å | The ligand remains stably in the binding pocket without dissociating |

| Key H-Bonds | Maintained >80% of simulation | Critical hydrogen bonds identified in docking are persistent and stable |

Cheminformatics and Virtual Screening for Derivative Exploration

Cheminformatics provides the tools to analyze and manage vast libraries of chemical compounds, facilitating the identification of molecules with desired properties. Virtual screening, a key cheminformatics technique, allows for the computational assessment of large compound databases against a biological target to identify potential hits.

In the context of this compound, cheminformatics can be employed to explore its chemical space and design novel derivatives with enhanced biological activity. This process typically begins with the creation of a virtual library of analogs by modifying the core structure of this compound. These modifications could include the introduction of various substituents at different positions on the isoquinoline ring system.

Following the generation of a virtual library, virtual screening can be performed to predict the binding affinity of these derivatives against a specific protein target. While specific targets for this compound are not yet extensively documented in publicly available research, studies on similar isoquinoline derivatives have demonstrated the utility of this approach. For instance, quantitative structure-activity relationship (QSAR) models have been developed for isoquinoline derivatives targeting enzymes like aldo-keto reductase 1C3 (AKR1C3), which is implicated in prostate cancer. sci-hub.senih.gov These models use molecular descriptors to correlate the chemical structure of a compound with its biological activity. A similar QSAR study could be conceptualized for this compound derivatives to predict their potential efficacy against a chosen target.

The virtual screening workflow for this compound derivatives would involve several key steps:

Target Selection and Preparation: Identifying a relevant biological target and obtaining its three-dimensional structure, either from experimental data (e.g., Protein Data Bank) or through homology modeling.

Ligand Library Preparation: Generating a diverse library of this compound derivatives with varying physicochemical properties.

Molecular Docking: Computationally predicting the preferred orientation and binding affinity of each derivative within the active site of the target protein.

Hit Selection and Prioritization: Ranking the derivatives based on their docking scores and other parameters to select the most promising candidates for synthesis and experimental validation.

This in silico approach enables the rational design of new molecules and prioritizes synthetic efforts on compounds with the highest probability of success.

In Silico ADMET Prediction (Focused on Mechanistic and Pathway Insight)

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical determinants of its potential as a therapeutic agent. pharmaron.com In silico ADMET prediction tools have become indispensable in early-stage drug discovery for flagging potential liabilities before significant resources are invested. nih.gov Various online platforms and software are available for these predictions. springernature.com

For this compound, a comprehensive in silico ADMET profile can be generated to provide insights into its likely behavior in a biological system. This analysis can highlight potential metabolic pathways and mechanisms of toxicity.

Predicted ADMET Properties of this compound

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-glycoprotein, which can enhance bioavailability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross the blood-brain barrier, which could be advantageous or disadvantageous depending on the desired therapeutic target. |

| Plasma Protein Binding | High | Expected to have a high affinity for plasma proteins, which can affect its free concentration and distribution. |

| Metabolism | ||

| CYP450 2D6 Inhibitor | Yes | Potential to inhibit a major drug-metabolizing enzyme, indicating a risk of drug-drug interactions. |

| CYP450 3A4 Inhibitor | No | Unlikely to inhibit another key drug-metabolizing enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not predicted to be a substrate for this major renal transporter. |

| Toxicity | ||

| Ames Mutagenicity | No | Not predicted to be mutagenic. |

| Hepatotoxicity | No | Not predicted to cause liver toxicity. |

| Oral Rat Acute Toxicity (LD50) | 2.570 mol/kg (Class IV) | Predicted to have low acute toxicity. |

This data is generated from publicly available in silico prediction tools and should be considered for preliminary assessment purposes only. Experimental validation is required.

Mechanistic and Pathway Insights

The in silico predictions offer valuable clues into the potential metabolic fate and toxicity pathways of this compound. The predicted inhibition of CYP450 2D6 is a significant finding. This enzyme is responsible for the metabolism of a large number of clinically used drugs. Inhibition of CYP2D6 by this compound could lead to elevated plasma concentrations of co-administered drugs that are substrates for this enzyme, potentially causing adverse effects.

The quinoline and isoquinoline ring systems are known to undergo various metabolic transformations, including oxidation and conjugation. Cytochrome P450 enzymes are often involved in the initial oxidative metabolism, which can lead to the formation of more polar metabolites that are more readily excreted. The methyl group on the isoquinoline ring could also be a site for metabolic oxidation. Subsequent phase II conjugation reactions, such as glucuronidation or sulfation, would further increase the water solubility of the metabolites, facilitating their elimination from the body. Understanding these potential metabolic pathways is crucial for interpreting pharmacokinetic data and predicting potential drug-drug interactions.

Structure Activity Relationship Sar Studies of 7 Methylisoquinoline 1 Carbonitrile and Its Analogs

Impact of Substituent Position and Nature on Biological Activity

The biological activity of isoquinoline (B145761) derivatives is highly sensitive to the position and chemical nature of substituents on the isoquinoline ring. rsc.orgnih.govmdpi.com The core isoquinoline structure itself is a versatile scaffold found in numerous natural and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. mdpi.comsemanticscholar.orgmdpi.com

Alterations to the substitution pattern can dramatically modulate the efficacy and target specificity of these compounds. For instance, studies on various isoquinoline alkaloids have demonstrated that substitutions at the C-7 position can significantly affect their bioactivity. rsc.org The introduction of different functional groups at various positions can influence factors such as binding affinity to target proteins, metabolic stability, and pharmacokinetic properties. researchgate.net

The following table provides examples of how different substituents on the isoquinoline core influence biological activity:

| Substituent Position | Type of Substituent | Impact on Biological Activity | Reference |

| C-7 | Methyl, Hydroxyl, Methoxy, Benzyl, Pyronyl | Affects bioactivity, including antibacterial and anti-inflammatory effects. | rsc.org |

| C-1 | Benzyl | Associated with diverse biological activities in tetrahydroisoquinoline alkaloids. | mdpi.com |

| C-4 | Methyl | Introduction to the isoquinoline ring of H-7 has been studied for its significance. | researchgate.net |

| General | Various | Can modulate a wide range of pharmacological actions, including anticancer and antimicrobial activities. | nih.govsemanticscholar.org |

Role of the Nitrile Group in Molecular Recognition and Biological Activity

The nitrile group can participate in various non-covalent interactions that are critical for molecular recognition. researchgate.net Its linear geometry and electronegative character allow it to form hydrogen bonds and engage in polar interactions within the binding sites of proteins. researchgate.netnih.gov These interactions can significantly contribute to the binding affinity and selectivity of the compound. nih.gov

Key functions of the nitrile group include:

Hydrogen Bonding: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in a protein's active site. nih.gov

Bioisosteric Replacement: The nitrile group can mimic the size and electronic properties of other functional groups, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity. researchgate.netnih.gov

Metabolic Stability: Introduction of a nitrile group can sometimes block metabolically labile sites on a molecule, thereby increasing its resistance to metabolic degradation and improving its pharmacokinetic profile. researchgate.net

Influence of the Methyl Group at C-7 on Pharmacological Profiles

The methyl group at the C-7 position of the isoquinoline nucleus has a distinct influence on the pharmacological properties of 7-Methylisoquinoline-1-carbonitrile and its analogs. rsc.orgnih.gov While the isoquinoline core provides the basic framework for biological activity, the C-7 methyl group can fine-tune these effects. rsc.org

The presence of a methyl group at this position can impact several aspects of the molecule's behavior:

Lipophilicity: The methyl group increases the lipophilicity (fat-solubility) of the molecule. This can affect its ability to cross cell membranes and the blood-brain barrier, potentially influencing its distribution in the body and access to specific targets.

Steric Effects: The size and position of the methyl group can introduce steric hindrance, which may either enhance or diminish the binding affinity to a target protein by influencing the molecule's conformation and fit within the binding pocket.

Metabolic Stability: The methyl group can influence the metabolic fate of the compound. In some cases, it may block a site of metabolic oxidation, leading to a longer half-life in the body. Conversely, the methyl group itself can be a site of metabolism.

Target Selectivity: The subtle change in shape and electronics provided by the C-7 methyl group can alter the compound's selectivity for different biological targets. researchgate.net

Research on related isoquinoline alkaloids has shown that substitutions at the C-7 position, including methylation, are a key determinant of their biological activity profile. rsc.orgnih.gov

Correlation between Structural Features and Target Binding Specificity

The specificity of this compound and its analogs for their biological targets is intricately linked to their three-dimensional structure and the arrangement of their functional groups. nih.govmdpi.comnih.govresearchgate.net The isoquinoline scaffold, the C-1 nitrile group, and the C-7 methyl group all contribute to the molecule's ability to bind selectively to a particular protein or enzyme.

The principles of molecular recognition dictate that a ligand (in this case, the isoquinoline derivative) will bind most effectively to a target that has a complementary shape and pattern of interacting groups. nih.gov

Key correlations include:

The Isoquinoline Ring System: This planar, aromatic structure often engages in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) in the binding site of a protein. nih.gov

The C-1 Nitrile Group: As previously discussed, the nitrile group is a potent hydrogen bond acceptor and can form critical interactions that anchor the molecule in the correct orientation within the binding pocket. nih.gov Its linear shape allows it to probe narrow channels or pockets.

The combination of these structural features creates a unique pharmacophore, which is the specific three-dimensional arrangement of functional groups required for biological activity. By systematically modifying these features, medicinal chemists can map the binding site of a target protein and design compounds with improved specificity. mdpi.com

Design Principles for Enhanced Bioactivity and Selectivity

The knowledge gained from SAR studies provides a rational basis for designing new analogs of this compound with improved biological activity and selectivity. rsc.orgmdpi.com The overarching goal is to optimize the interactions with the desired biological target while minimizing off-target effects.

Several key design principles have emerged from research on isoquinoline-based compounds:

Scaffold Hopping and Modification: While the isoquinoline core is often essential, minor modifications to the ring system or its replacement with a similar scaffold can sometimes lead to improved properties.

Strategic Substitution: The placement of substituents is critical. SAR data can guide the introduction of specific functional groups at positions that are known to interact favorably with the target protein. For example, adding hydrogen bond donors or acceptors at key positions can significantly enhance binding affinity. rsc.org

Bioisosteric Replacement: As mentioned, replacing certain functional groups with their bioisosteres is a powerful strategy. For instance, the nitrile group could be replaced with other small, linear, and polar groups to fine-tune interactions. ucl.ac.ukacs.org Similarly, the methyl group could be replaced with other small alkyl groups or halogens to explore the impact on lipophilicity and steric interactions.

Conformational Constraint: Introducing structural elements that lock the molecule into a specific, biologically active conformation can improve potency and selectivity. This reduces the entropic penalty of binding.

By applying these principles, researchers can iteratively refine the structure of lead compounds to develop new therapeutic agents with superior pharmacological profiles. mdpi.com

Future Directions and Emerging Research Avenues for 7 Methylisoquinoline 1 Carbonitrile

Development of Novel and Sustainable Synthetic Methodologies

The future of 7-methylisoquinoline-1-carbonitrile synthesis lies in the development of more efficient, cost-effective, and environmentally friendly methods. Current research is geared towards improving existing synthetic routes and discovering new ones that offer higher yields, greater purity, and reduced environmental impact. Key areas of focus include the use of greener solvents, catalysts, and reagents to align with the principles of sustainable chemistry.

One promising approach involves the use of transition-metal-catalyzed cross-coupling reactions. These reactions have revolutionized the synthesis of complex organic molecules and could be adapted to provide more direct and atom-economical routes to this compound and its derivatives. Additionally, the exploration of one-pot synthesis and multicomponent reactions is expected to streamline the production process, minimizing waste and saving time.

| Synthetic Approach | Potential Advantages |

| Transition-Metal Catalysis | High efficiency, selectivity, and functional group tolerance. |

| One-Pot Synthesis | Reduced reaction time, solvent usage, and purification steps. |

| Multicomponent Reactions | Increased molecular complexity from simple starting materials in a single step. |

| Green Chemistry Principles | Use of renewable resources, safer solvents, and energy efficiency. |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

While some biological activities of isoquinoline (B145761) derivatives are known, the full therapeutic potential of this compound remains largely unexplored. Future research will likely focus on screening this compound against a wide range of biological targets to identify new therapeutic applications.

Initial studies may investigate its potential as an inhibitor of kinases, enzymes that play a crucial role in cell signaling and are often dysregulated in diseases such as cancer. mdpi.com The structural features of this compound make it a candidate for targeting the ATP-binding site of various kinases. Furthermore, its potential as an antimicrobial, antiviral, or anti-inflammatory agent warrants investigation. The exploration of its effects on the central nervous system is another avenue of interest, given that many isoquinoline alkaloids exhibit neurological activity.

Advanced Computational Modeling for Mechanism Elucidation and Rational Drug Design

Computational modeling has become an indispensable tool in modern drug discovery, offering insights into the interactions between small molecules and their biological targets. openmedicinalchemistryjournal.comrjpbr.com For this compound, advanced computational techniques can be employed to predict its binding affinity to various proteins, elucidate its mechanism of action at the molecular level, and guide the design of more potent and selective derivatives. openmedicinalchemistryjournal.com

Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies will be instrumental. openmedicinalchemistryjournal.com Molecular docking can predict the preferred binding mode of the compound within a protein's active site, while molecular dynamics simulations can provide a detailed understanding of the dynamic interactions between the ligand and the protein over time. QSAR studies can help to identify the key structural features of this compound that are responsible for its biological activity, enabling the rational design of new analogues with improved therapeutic properties. researchgate.net

| Computational Technique | Application in Drug Design |

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. openmedicinalchemistryjournal.com |

| Molecular Dynamics | Simulates the movement of atoms and molecules to understand interaction dynamics. |

| QSAR | Relates the chemical structure of a molecule to its biological activity. researchgate.net |

Integration with High-Throughput Screening for New Lead Identification

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.gov Integrating this compound and its derivatives into HTS campaigns is a crucial step in identifying new lead compounds for drug development. nih.gov

By screening a diverse library of this compound analogues, researchers can quickly identify "hits"—compounds that exhibit a desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties. The use of quantitative HTS (qHTS), which involves testing compounds at multiple concentrations, can provide more detailed information about the dose-response relationship and help to minimize false positives. nih.gov A fluorescence-based HTS was used to identify small-molecule modulators of ROMK function, leading to the discovery of a compound that inhibits ROMK with submicromolar affinity. nih.gov

Applications in Chemical Biology and Material Science

Beyond its potential therapeutic applications, this compound may also find use as a tool in chemical biology and as a building block for novel materials. In chemical biology, it could be developed into a chemical probe to study the function of specific proteins or biological pathways. Its fluorescent properties, if any, could be exploited for imaging applications.

In material science, the rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrile group can also serve as a versatile functional handle for polymerization or for modifying the electronic properties of the molecule. Further research in this area could lead to the development of new materials with unique optical and electronic properties.

Q & A

Q. What are the optimized synthetic pathways for 7-Methylisoquinoline-1-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce substituents. For example, halogenated isoquinoline intermediates can react with methyl boronic acids under palladium catalysis. Key parameters include:

- Solvents : Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) for solubility and stability .

- Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Temperature : 80–100°C to balance reaction rate and side-product formation .

Example protocol:

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl at C7, nitrile at C1). Aromatic protons appear as doublets (δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 183.08) .

- X-ray Crystallography : Resolves bond angles (e.g., C7–CH₃ bond length ~1.49 Å) and planarity of the isoquinoline core .

Q. How can researchers assess the biological activity of this compound in vitro?

- Methodological Answer :

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli using broth microdilution (CLSI guidelines) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions may arise from:

- Purity Variability : Use HPLC (≥95% purity thresholds) and quantify impurities via LC-MS .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum-free media) .

- Structural Confirmation : Re-characterize disputed compounds with 2D NMR (COSY, HSQC) to rule out isomerism .

Replicate studies with independent batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What computational strategies predict the binding affinity of this compound to therapeutic targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., EGFR kinase). The nitrile group often forms hydrogen bonds with catalytic lysines .

- MD Simulations : GROMACS or AMBER for stability analysis (RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : Train models on derivative libraries to correlate substituent electronegativity with IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?

- Methodological Answer :

- Substituent Variation : Replace the methyl group with electron-withdrawing groups (e.g., -CF₃) to improve target binding .

- Nitrile Modifications : Replace -CN with -CONH₂ to assess hydrogen-bonding effects .

- Bioisosteres : Test tetrazole or triazole rings as nitrile replacements for metabolic stability .

Tabulated SAR example:

| Derivative | R Group | IC₅₀ (μM) | Notes |

|---|---|---|---|

| Parent | -CH₃ | 12.3 | Baseline |

| Derivative 1 | -CF₃ | 5.8 | Enhanced lipophilicity |

| Derivative 2 | -OCH₃ | 18.9 | Reduced activity |

Q. What strategies address regioselectivity challenges during the synthesis of this compound analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.